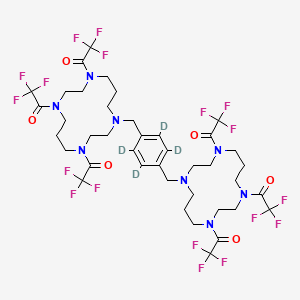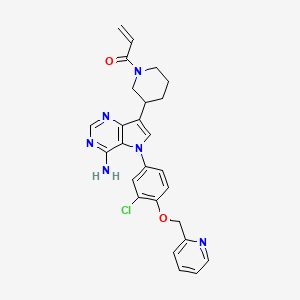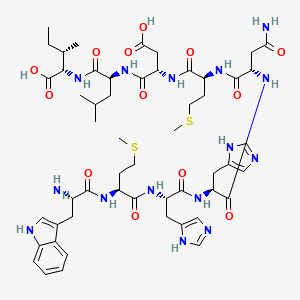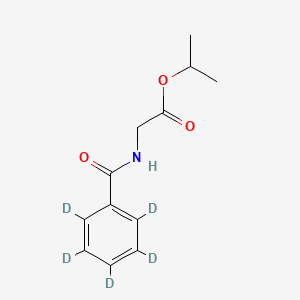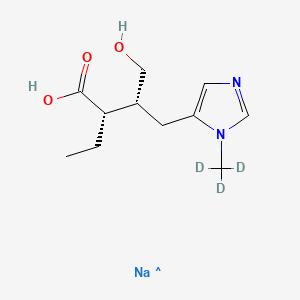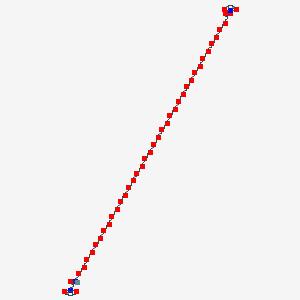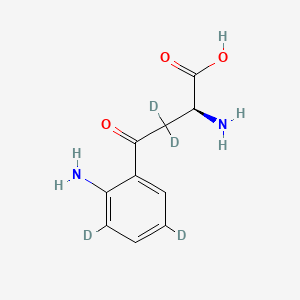
L-Kynurenine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Kynurenine-d4 is a deuterated form of L-Kynurenine, an active metabolite of the essential amino acid tryptophan. This compound is primarily used as an internal standard for the quantification of kynurenine in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . This compound is significant in scientific research due to its role in the kynurenine pathway, which is involved in numerous physiological and pathological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Kynurenine-d4 is synthesized through the deuteration of L-Kynurenine. The process involves the incorporation of deuterium atoms into the L-Kynurenine molecule. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as crystallization or chromatography to achieve the desired level of deuteration and purity .
Análisis De Reacciones Químicas
Types of Reactions
L-Kynurenine-d4 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, such as kynurenic acid and quinolinic acid.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from the reactions of this compound include kynurenic acid, quinolinic acid, and other metabolites involved in the kynurenine pathway .
Aplicaciones Científicas De Investigación
L-Kynurenine-d4 has a wide range of scientific research applications, including:
Mecanismo De Acción
L-Kynurenine-d4 exerts its effects through its involvement in the kynurenine pathway. This pathway is responsible for the degradation of tryptophan into several metabolites, including kynurenic acid and quinolinic acid . These metabolites have various biological activities, such as modulating neurotransmitter receptors and influencing immune responses . This compound, as a deuterated form of L-Kynurenine, serves as a stable isotope-labeled internal standard, allowing for accurate quantification and study of these metabolites .
Comparación Con Compuestos Similares
L-Kynurenine-d4 is unique due to its deuterated nature, which provides several advantages in analytical applications. Similar compounds include:
L-Kynurenine: The non-deuterated form, which is also involved in the kynurenine pathway and has similar biological activities.
Kynurenic Acid: A metabolite of L-Kynurenine, known for its neuroprotective properties.
Quinolinic Acid: Another metabolite of L-Kynurenine, associated with neurotoxicity and inflammation.
This compound stands out due to its use as an internal standard, which enhances the accuracy and reliability of analytical measurements in research and clinical settings .
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-(2-amino-3,5-dideuteriophenyl)-3,3-dideuterio-4-oxobutanoic acid |
InChI |
InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m0/s1/i1D,4D,5D2 |
Clave InChI |
YGPSJZOEDVAXAB-LVQMRTGASA-N |
SMILES isomérico |
[2H]C1=CC(=C(C(=C1)C(=O)C([2H])([2H])[C@@H](C(=O)O)N)N)[2H] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[D-Leu-4]-OB3](/img/structure/B12427775.png)
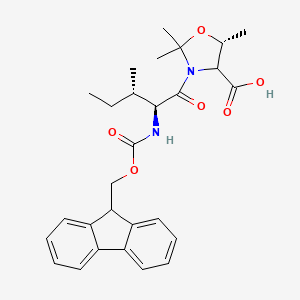
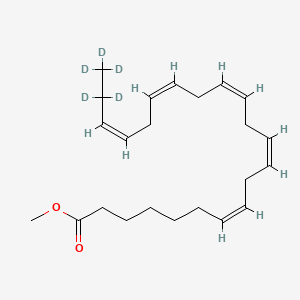
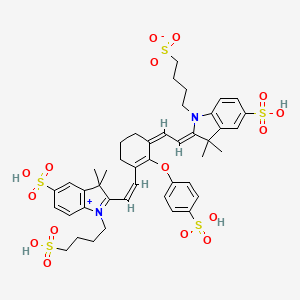
![2,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B12427786.png)

![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12427794.png)
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12427796.png)
